molecular formula C26H24N4O2 B14108232 N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide

N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide

Cat. No.: B14108232
M. Wt: 424.5 g/mol
InChI Key: XCGWKBPYEHROFH-UHFFFAOYSA-N
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Description

N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with a β-diketone under acidic conditions.

    Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the naphthamide group: The final step involves the reaction of the intermediate with 2-naphthoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole ring.

    Substitution: Substituted derivatives with various functional groups attached to the pyrazole or piperidine rings.

Scientific Research Applications

N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrazole-4-carboxylic acid
  • 4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H24N4O2/c31-25(21-11-10-18-6-4-5-9-20(18)16-21)27-22-12-14-30(15-13-22)26(32)24-17-23(28-29-24)19-7-2-1-3-8-19/h1-11,16-17,22H,12-15H2,(H,27,31)(H,28,29)

InChI Key

XCGWKBPYEHROFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=NN4)C5=CC=CC=C5

Origin of Product

United States

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